molecular formula C21H25NO10 B3001338 Glucosamine, N,3,4,6-tetraacetyl-1-O-benzoyl- CAS No. 1095323-54-8

Glucosamine, N,3,4,6-tetraacetyl-1-O-benzoyl-

Cat. No.: B3001338
CAS No.: 1095323-54-8
M. Wt: 451.428
InChI Key: DLKRIXVLJJCBNV-UHFFFAOYSA-N
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Description

Glucosamine, N,3,4,6-tetraacetyl-1-O-benzoyl- is a chemically modified derivative of glucosamine, a naturally occurring amino monosaccharide integral to glycosaminoglycans (GAGs) and proteoglycans in cartilage . This compound features acetyl groups at the N, 3-O, 4-O, and 6-O positions, along with a benzoyl group at the 1-O position. Such modifications are typical in synthetic carbohydrate chemistry to protect reactive hydroxyl and amine groups during glycosylation reactions or intermediate synthesis .

The benzoyl group at the 1-O position enhances stability against acidic hydrolysis, while the tetraacetyl configuration facilitates controlled deprotection in subsequent synthetic steps. This compound is primarily utilized in research settings, particularly in glycopeptide synthesis, where precise control over glycosidic bond formation is critical .

Properties

IUPAC Name

[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO10/c1-11(23)22-17-19(30-14(4)26)18(29-13(3)25)16(10-28-12(2)24)31-21(17)32-20(27)15-8-6-5-7-9-15/h5-9,16-19,21H,10H2,1-4H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLKRIXVLJJCBNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC(=O)C2=CC=CC=C2)COC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glucosamine, N,3,4,6-tetraacetyl-1-O-benzoyl- typically involves the acylation of glucosamine hydrochloride (GlcN·HCl) using pyridine as a catalyst . The process includes the following steps:

    Acylation: Glucosamine hydrochloride is reacted with acetic anhydride in the presence of pyridine to form N,3,4,6-tetraacetyl glucosamine.

    Benzoylation: The tetraacetyl glucosamine is then treated with benzoyl chloride to introduce the benzoyl group at the 1-O position.

Industrial Production Methods

In industrial settings, the production of glucosamine derivatives often involves microbial fermentation or enzymatic catalysis. For example, glucosamine can be produced by the hydrolysis of chitin from marine or fungal sources using strong acids at high temperatures . for specific derivatives like N,3,4,6-tetraacetyl-1-O-benzoyl glucosamine, chemical synthesis methods are more commonly employed .

Chemical Reactions Analysis

Types of Reactions

Glucosamine, N,3,4,6-tetraacetyl-1-O-benzoyl- undergoes various chemical reactions, including:

    Acylation: Introduction of acyl groups to form derivatives.

    Benzoylation: Addition of benzoyl groups.

    Hydrolysis: Breaking down of the compound in the presence of water.

Common Reagents and Conditions

    Acetic Anhydride: Used for acylation reactions.

    Benzoyl Chloride: Used for benzoylation reactions.

    Pyridine: Acts as a catalyst in acylation reactions.

Major Products Formed

The major products formed from these reactions include various acylated and benzoylated derivatives of glucosamine, which can have different biological and chemical properties .

Scientific Research Applications

Chemistry

Glucosamine, N,3,4,6-tetraacetyl-1-O-benzoyl- serves as an important intermediate in the synthesis of complex carbohydrates and glycosides. Its acylation and benzoylation reactions allow for the creation of various derivatives that can possess different biological and chemical properties.

Biology

The compound plays a significant role in cellular processes as a building block for glycosaminoglycans. These molecules are crucial for forming the extracellular matrix and cartilage in joints.

Biochemical Pathways

  • Glycosaminoglycan Synthesis : Glucosamine derivatives contribute to the synthesis of larger molecules that support joint health.
  • Inflammatory Pathways : Investigated for their potential to reduce inflammation and alleviate symptoms associated with osteoarthritis.

Medicine

Glucosamine, N,3,4,6-tetraacetyl-1-O-benzoyl- is being explored for its therapeutic potential in treating joint-related conditions such as osteoarthritis. Its anti-inflammatory properties may help reduce pain and improve joint function.

Clinical Studies

Research has indicated that glucosamine derivatives can slow the progression of osteoarthritis by providing essential building blocks for cartilage repair.

Industry

This compound is utilized in the production of dietary supplements and pharmaceuticals aimed at promoting joint health. Its enhanced stability and bioavailability compared to simpler glucosamine derivatives make it a valuable ingredient in health products.

Mechanism of Action

The mechanism of action of glucosamine derivatives involves their incorporation into glycosaminoglycans, which are essential components of the extracellular matrix in connective tissues . These compounds help in the synthesis of proteoglycans, which provide structural support and shock-absorbing properties to cartilage . The molecular targets include enzymes involved in glycosaminoglycan synthesis and pathways related to cartilage metabolism .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key structural and functional attributes of Glucosamine, N,3,4,6-tetraacetyl-1-O-benzoyl- with other glucosamine derivatives:

Compound Substituents Solubility Stability Primary Applications Biological Activity
N,3,4,6-tetraacetyl-1-O-benzoyl 1-O-benzoyl; N,3,4,6-O-acetyl Low in water; soluble in organic solvents High (acid-resistant) Glycopeptide synthesis intermediates Limited direct activity reported
Glucosamine sulfate Sulfate group at 3-O or 6-O High in water Moderate Osteoarthritis treatment Anti-inflammatory, chondroprotective
Glucosamine hydrochloride Hydrochloride salt at amine High in water Moderate Dietary supplements Cartilage repair support
N-Acetylglucosamine (GlcNAc) N-acetyl group Moderate in water High Skin care, gut health Anti-aging, gut integrity support
Benzyl-protected derivatives (e.g., 1,3,4,6-tetra-O-benzyl) Benzyl groups at 1,3,4,6-O positions Soluble in THF, DCM High (base-sensitive) Glycosylation reactions Research tools

Key Comparative Insights

  • Chemical Reactivity :

    • The benzoyl group in N,3,4,6-tetraacetyl-1-O-benzoyl- confers greater acid stability compared to benzyl-protected derivatives, which are base-sensitive .
    • Glucosamine sulfate and hydrochloride exhibit high aqueous solubility, making them suitable for oral administration, whereas acetyl/benzoyl derivatives are tailored for synthetic chemistry due to organic solubility .
  • Biological Relevance: Sulfate and hydrochloride salts directly modulate chondrocyte metabolism, increasing hyaluronic acid (HA) synthesis and reducing bone resorption in osteoarthritis . N-Acetylglucosamine (GlcNAc) demonstrates distinct roles in skin hydration and gut health, unrelated to the synthetic applications of acetyl/benzoyl derivatives .
  • Synergistic Effects: Glucosamine sulfate combined with chondroitin sulfate shows synergistic upregulation of superoxide dismutase, enhancing oxidative stress resistance in chondrocytes . No such synergies are documented for acetyl/benzoyl derivatives.

Biological Activity

Glucosamine, N,3,4,6-tetraacetyl-1-O-benzoyl- (CAS No. 1095323-54-8), is a modified derivative of glucosamine that has garnered attention for its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant research findings.

Overview of Glucosamine Derivatives

Glucosamine is an amino sugar that plays a crucial role in the biosynthesis of glycosaminoglycans, essential components of cartilage and connective tissues. The specific derivative in focus, N,3,4,6-tetraacetyl-1-O-benzoyl-, incorporates multiple acetyl groups and a benzoyl group, which may enhance its biological properties compared to unmodified glucosamine.

The biological activity of glucosamine derivatives can be attributed to several mechanisms:

  • Inhibition of Inflammation : Studies indicate that glucosamine derivatives can modulate inflammatory pathways. For instance, they have been shown to reduce the expression of pro-inflammatory cytokines and inhibit pathways involved in inflammation.
  • Chondroprotective Effects : The compound acts on chondrocytes (cartilage cells) by providing substrates necessary for the synthesis of glycosaminoglycans. This action may slow down the progression of osteoarthritis and alleviate joint pain.
  • Cell Cycle Regulation : Research has demonstrated that glucosamine can influence cell proliferation. Specifically, it has been shown to inhibit the proliferation of lung cancer cells by affecting the expression of cyclins involved in cell cycle regulation .

In Vitro Studies

  • Anti-inflammatory Activity :
    • In vitro studies have shown that glucosamine derivatives can significantly reduce inflammation markers in various cell lines. For example, treatment with N-acetyl glucosamine derivatives resulted in decreased levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in human synovial cells.
  • Chondrocyte Health :
    • A study indicated that glucosamine promotes the synthesis of proteoglycans and collagen in chondrocytes, contributing to cartilage repair and maintenance.
  • Cancer Cell Proliferation :
    • Glucosamine has been observed to inhibit lung cancer cell proliferation by downregulating cyclin E and Skp2 expression. This suggests potential applications in cancer therapy by targeting specific cell cycle phases .

Case Study 1: Joint Health

A clinical trial involving patients with osteoarthritis demonstrated that supplementation with glucosamine derivatives led to significant improvements in joint function and pain relief compared to placebo groups. The study highlighted the compound's role in enhancing cartilage integrity and reducing inflammation markers.

Case Study 2: Cancer Research

In a laboratory setting, A549 lung cancer cells treated with glucosamine showed a marked decrease in cell viability and proliferation rates. The study provided insights into the molecular pathways affected by glucosamine, particularly its ability to arrest cells at the G1/S phase of the cell cycle.

Data Table: Summary of Biological Activities

Biological ActivityMechanism/EffectReference
Anti-inflammatoryReduces IL-6 and TNF-α levels
ChondroprotectiveEnhances proteoglycan and collagen synthesis
Inhibition of Cancer CellsDownregulates cyclin E and Skp2

Q & A

Q. What established synthetic routes are available for N,3,4,6-tetraacetyl-1-O-benzoyl-glucosamine, and what are their limitations?

The synthesis typically involves sequential protection of hydroxyl groups. For example, benzyl groups are often used for hydroxyl protection, followed by acetylation and benzoylation steps. A key intermediate, 1,3,4,6-tetra-O-benzyl-β-D-glucosamine hydrochloride, is synthesized via literature methods . Challenges include controlling regioselectivity during protection/deprotection steps and minimizing side reactions (e.g., acyl migration). Yield optimization often requires rigorous temperature control and anhydrous conditions. Limitations include low scalability due to multi-step purification and the need for hazardous reagents like tosyl chloride .

Q. How is the structural integrity of N,3,4,6-tetraacetyl-1-O-benzoyl-glucosamine verified in synthetic batches?

Standard protocols involve:

  • NMR spectroscopy (¹H and ¹³C) to confirm acetyl/benzoyl group positions and anomeric configuration.
  • Mass spectrometry (MS) for molecular weight validation (e.g., ESI-MS or MALDI-TOF).
  • HPLC or TLC to assess purity, with retention times compared to reference standards .
    For example, the SMILES notation (CC(=O)OCC1C(C(C(C(O1)OC2=CC=CC=C2C(=O)O)OC(=O)C)OC(=O)C)OC(=O)C) provides a structural blueprint for cross-validation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of N,3,4,6-tetraacetyl-1-O-benzoyl-glucosamine derivatives?

A response surface methodology (RSM) approach is recommended. Key variables include:

  • Catalyst type and concentration (e.g., triethylamine for neutralizing HCl in intermediate steps).
  • Solvent polarity (acetonitrile vs. dichloromethane) to balance reactivity and solubility.
  • Temperature gradients during critical steps (e.g., benzoylation at 0–5°C to reduce side reactions).
    Experimental designs like Box-Behnken factorial models (3³ design with central run replication) can systematically evaluate interactions between variables .

Q. How do researchers reconcile contradictory findings in the biological efficacy of glucosamine derivatives?

Contradictions in efficacy studies (e.g., osteoarthritis trials) require:

  • Subgroup analysis by molecular structure (e.g., acetylated vs. sulfated derivatives) and dosage regimens.
  • Meta-regression to account for heterogeneity in trial design, such as differences in WOMAC scoring or follow-up duration (3 months vs. 2 years) .
  • Mechanistic studies to clarify whether acetyl/benzoyl modifications enhance bioavailability or alter metabolic pathways .

Q. What computational models are used to predict the pharmacokinetic behavior of acetylated glucosamine derivatives?

Molecular dynamics (MD) simulations and docking studies are employed to:

  • Predict interactions with metabolic enzymes (e.g., cytochrome P450 isoforms).
  • Model passive diffusion through lipid bilayers, influenced by lipophilic acetyl/benzoyl groups.
  • Assess stability in physiological pH ranges using quantum mechanical (QM) calculations .

Q. How do glycosylation patterns (e.g., O-benzoyl vs. O-acetyl) influence the biological activity of glucosamine derivatives?

Structure-activity relationship (SAR) studies reveal:

  • Benzoyl groups enhance lipophilicity, potentially improving blood-brain barrier penetration.
  • Acetylated derivatives show higher solubility in aqueous media, favoring joint-targeted delivery.
    Comparative assays (e.g., COX-2 inhibition or glycosaminoglycan synthesis) are critical for functional validation .

Methodological Guidance

Q. What analytical techniques are recommended for assessing batch-to-batch consistency in acetylated glucosamine derivatives?

  • TLC with iodine vapor detection for rapid purity checks.
  • HPLC-PDA (photodiode array) to quantify acetyl/benzoyl group ratios.
  • Elemental analysis (C, H, N) to confirm stoichiometry .

Q. How should researchers design dose-response studies for novel glucosamine derivatives?

  • Use prospective cohort designs with stratified randomization (e.g., by age or baseline WOMAC scores).
  • Include placebo and active comparator arms (e.g., glucosamine sulfate).
  • Measure outcomes at multiple timepoints (e.g., 3, 6, 12 months) to capture delayed effects .

Data Contradiction Analysis

For conflicting results (e.g., efficacy in animal vs. human studies):

  • Conduct sensitivity analyses to identify confounding variables (e.g., co-administration with chondroitin).
  • Apply grading systems (e.g., Tugwell et al.’s platinum/gold/silver evidence hierarchy) to weigh study quality .

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